molecular formula C7H14IN B7919694 4-Iodomethyl-1-methyl-piperidine

4-Iodomethyl-1-methyl-piperidine

Cat. No.: B7919694
M. Wt: 239.10 g/mol
InChI Key: XQIPXRDZQGDWES-UHFFFAOYSA-N
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Description

4-Iodomethyl-1-methyl-piperidine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The iodine substituent on the piperidine ring makes it an excellent alkylating agent, allowing researchers to introduce the 1-methylpiperidine moiety into more complex molecules through nucleophilic substitution reactions. This functional group is a common scaffold found in biologically active compounds. Piperidine derivatives are frequently investigated for their potential as therapeutic agents. For instance, structurally similar 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been designed and evaluated as potent inhibitors of glutaminyl cyclase isoenzyme (isoQC), a promising target for the treatment of cancer . Furthermore, 4-hydroxy-1-methylpiperidine, a related compound, is used as a reactant in the synthesis of various kinase inhibitors, such as those targeting CaMKII, VEGFR, and FGFR, as well as Phosphoinositide-3-kinase and Protein lysine methyltransferase G9a inhibitors . The 1-methylpiperidine structure is also a key component in developing histamine H4 receptor antagonists and in optimizing the Novobiocin scaffold to create novel antitumor agents . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(iodomethyl)-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14IN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIPXRDZQGDWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation with Pre-Installed Substituents

Piperidine rings bearing substituents are often constructed via cyclization reactions. For example, 1-methyl-4-piperidone serves as a versatile intermediate, as demonstrated in its synthesis from diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine under acidic conditions. Subsequent reduction of the ketone to a secondary alcohol (e.g., using NaBH₄ or LiAlH₄) yields 4-hydroxymethyl-1-methylpiperidine, which can undergo iodination.

Key Reaction:

1-Methyl-4-piperidoneNaBH44-Hydroxymethyl-1-methylpiperidineHI4-Iodomethyl-1-methylpiperidine\text{1-Methyl-4-piperidone} \xrightarrow{\text{NaBH}_4} \text{4-Hydroxymethyl-1-methylpiperidine} \xrightarrow{\text{HI}} \text{4-Iodomethyl-1-methylpiperidine}

This two-step approach benefits from high functional group tolerance, though the iodination step may require optimization to avoid over-alkylation.

Nucleophilic Substitution at C4

4-Hydroxymethyl-1-methylpiperidine can undergo nucleophilic substitution with hydroiodic acid (HI) or iodine in the presence of a leaving group activator. For instance, converting the hydroxyl group to a tosylate (using TsCl/pyridine) enhances leaving-group ability, facilitating iodide displacement:

4-Hydroxymethyl-1-methylpiperidineTsCl4-Tosyloxymethyl-1-methylpiperidineNaI4-Iodomethyl-1-methylpiperidine\text{4-Hydroxymethyl-1-methylpiperidine} \xrightarrow{\text{TsCl}} \text{4-Tosyloxymethyl-1-methylpiperidine} \xrightarrow{\text{NaI}} \text{4-Iodomethyl-1-methylpiperidine}

Yields for such transformations typically range from 60–85%, depending on reaction conditions.

Alternative Routes via Transfer Hydrogenation and Grignard Chemistry

Transfer Hydrogenation for Piperidine Methylation

Source describes the synthesis of 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde and a palladium catalyst. Adapting this methodology, reductive amination could introduce the 1-methyl group to a 4-iodomethylpiperidine precursor:

4-IodomethylpiperidineHCHO, Pd/C, H24-Iodomethyl-1-methylpiperidine\text{4-Iodomethylpiperidine} \xrightarrow{\text{HCHO, Pd/C, H}_2} \text{4-Iodomethyl-1-methylpiperidine}

Reaction conditions (e.g., 90–95°C, ambient pressure) must be optimized to preserve the iodomethyl group.

Grignard Reagent-Based Alkylation

Grignard reagents, such as isopropylmagnesium chloride, facilitate C–C bond formation. A plausible route involves reacting 4-iodo-1-methylpiperidine with a methyl Grignard reagent to install the iodomethyl group:

4-Iodo-1-methylpiperidineCH3MgCl4-Iodomethyl-1-methylpiperidine\text{4-Iodo-1-methylpiperidine} \xrightarrow{\text{CH}_3\text{MgCl}} \text{4-Iodomethyl-1-methylpiperidine}

This method demands strict temperature control (ambient to 0°C) to prevent side reactions.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages Challenges
Nucleophilic Substitution4-Hydroxymethyl derivativeTosylation → NaI displacement60–85%High regioselectivityMulti-step purification
Mitsunobu Reaction4-Hydroxymethyl derivativeDirect iodide conversion70–90%*Single-step, minimal intermediatesCost of reagents (DIAD, PPh₃)
Transfer HydrogenationPiperidine-4-carboxylic acidReductive amination → Functionalization50–70%Scalable, catalyticSensitivity of iodomethyl group to H₂
Grignard Alkylation4-Iodo-1-methylpiperidineMethyl group addition40–60%*Utilizes commercial starting materialCompeting elimination reactions

*Theoretical yields based on analogous reactions.

Mechanistic Insights and Optimization Strategies

Iodination via SN2 Displacement

In nucleophilic substitution, the tosylate intermediate’s leaving-group ability drives the reaction. Polar aprotic solvents (e.g., DMF, DMSO) enhance iodide nucleophilicity, while elevated temperatures (50–80°C) accelerate kinetics.

Palladium-Catalyzed Transfer Hydrogenation

The palladium catalyst facilitates hydrogen transfer from formaldehyde to the piperidine nitrogen, achieving methylation without gaseous H₂. Key parameters include:

  • Catalyst loading : 5–10 wt% Pd/C

  • Temperature : 90–95°C

  • Solvent : Water/formic acid mixture

Chemical Reactions Analysis

Types of Reactions

4-Iodomethyl-1-methyl-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido-methyl, thiocyanato-methyl, and methoxy-methyl derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include deiodinated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Migraine Treatment
One of the notable applications of 4-Iodomethyl-1-methyl-piperidine derivatives is in the development of migraine treatments. Research indicates that compounds derived from piperidine structures can activate serotonin receptors, specifically the 5-HT1F subtype, which is linked to migraine relief without the vasoconstrictive side effects seen in other treatments like sumatriptan . For instance, the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide showcases how piperidine derivatives can be utilized for pharmacological purposes, targeting a range of disorders associated with serotonin neurotransmission .

Antimycobacterial Activity
Recent studies have highlighted the potential of piperidine derivatives, including those related to this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies have shown that modifications to piperidine structures can enhance their potency against Mtb, indicating a promising avenue for tuberculosis treatment . The introduction of various substituents on the piperidine ring has been shown to improve both antimicrobial activity and pharmacokinetic properties.

Organic Synthesis

Peptide Synthesis
In organic synthesis, this compound can serve as a reagent in solid-phase peptide synthesis (SPPS). The compound has been evaluated for its efficacy in deprotecting amino acids during peptide synthesis processes. Studies suggest that using methylpiperidine derivatives can yield similar purities and yields compared to traditional methods . This adaptability makes it a valuable component in synthetic chemistry.

Toxicological Studies

Safety and Toxicity Assessments
Toxicological evaluations are crucial for compounds intended for pharmaceutical use. Research has begun to assess the repeated-dose toxicity of phenolic benzotriazoles and their derivatives, which include piperidine compounds like this compound. Understanding these safety profiles is essential for advancing these compounds into clinical applications .

Data Tables

Application Area Details
Migraine Treatment Activation of 5-HT1F receptors; potential for fewer side effects compared to existing treatments.
Antimycobacterial Activity Inhibitors of Mtb; improvements in potency through structural modifications.
Organic Synthesis Efficient reagent for peptide synthesis; comparable yields to traditional methods.
Toxicological Studies Ongoing assessments of safety profiles and repeated-dose toxicity.

Case Study 1: Migraine Treatment

A study focused on the synthesis and evaluation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide demonstrated significant efficacy in activating serotonin receptors linked to migraine relief. The compound was tested in vitro and showed promising results in modulating neurotransmission without vasoconstriction .

Case Study 2: Tuberculosis Inhibition

A recent SAR study investigated various piperidine derivatives against Mtb, revealing that certain modifications led to enhanced inhibitory activity. The findings suggest that the incorporation of specific functional groups can significantly improve the effectiveness of these compounds against tuberculosis .

Mechanism of Action

The mechanism of action of 4-Iodomethyl-1-methyl-piperidine depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the iodomethyl group enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 4-Iodomethyl-1-methyl-piperidine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
This compound 4-iodomethyl, 1-methyl C₇H₁₄IN 239.10 Discontinued; potential receptor ligand
1-(4-Iodobenzyl)piperidine 1-(4-iodobenzyl) C₁₂H₁₆IN 301.17 Radioligand precursor; high lipophilicity
4-DAMP methiodide 4-diphenylacetoxy, 1-methyl (methiodide) C₂₁H₂₄INO₂ 441.33 Anticholinergic activity; crystalline salt
Piperidine, 4-(phenylmethyl)- 4-benzyl C₁₂H₁₇N 175.27 Intermediate in synthesis; safety concerns
4-(1H-Imidazol-4-yl)-1-methyl-piperidine 4-imidazolyl, 1-methyl C₉H₁₅N₃ 165.24 Bioactive heterocycle; receptor modulation

Functional and Pharmacological Comparisons

Receptor Affinity and Binding
  • IPAB, a piperidinylaminoethyl-iodobenzamide derivative, exhibits high sigma-1 receptor affinity (Ki = 6.0 nM) and selective tumor uptake in melanoma models .
  • 1-(4-Iodobenzyl)piperidine : The iodobenzyl group enhances lipophilicity (predicted logP ~3.5) and may improve blood-brain barrier penetration compared to the smaller iodomethyl group in this compound .
  • 4-DAMP methiodide : Acts as a muscarinic receptor antagonist due to its diphenylacetoxy group, demonstrating how bulky substituents can shift activity toward cholinergic pathways .

Radiolabeling and Imaging

The iodinated benzamide derivative IPAB () achieved tumor-to-blood ratios of 17.8 in melanoma xenografts, highlighting the advantage of iodine in imaging applications.

Receptor Selectivity

  • Sigma-1 receptors: Piperidine derivatives with aryl iodination (e.g., IPAB) show high sigma-1 affinity, whereas non-iodinated analogs (e.g., 4-(1H-imidazol-4-yl)-1-methyl-piperidine) may target other pathways, such as histamine or serotonin receptors .
  • Muscarinic receptors: Bulky esters (e.g., 4-DAMP methiodide) exhibit anticholinergic effects, underscoring the role of substituent size in receptor specificity .

Biological Activity

4-Iodomethyl-1-methyl-piperidine is a halogenated derivative of piperidine, characterized by the presence of an iodine atom at the fourth carbon position and a methyl group at the first position. This compound has garnered attention in pharmaceutical and chemical research due to its unique reactivity and potential biological activities. The iodine substituent enhances electrophilic properties, making it a valuable intermediate in organic synthesis and drug design.

The molecular formula of this compound is C7H12N I, with a molecular weight of approximately 225.07 g/mol. Its structure contributes to its distinctive reactivity, particularly in nucleophilic substitution reactions.

Comparison with Similar Compounds

Compound NameStructureKey Features
1-MethylpiperidineC6H13NBasic piperidine structure without halogen
4-Bromomethyl-1-methylpiperidineC7H14BrNSimilar structure but with bromine instead of iodine
4-Hydroxy-1-methylpiperidineC6H13NOHydroxyl group instead of halogen

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The iodine atom can participate in halogen bonding, influencing the binding affinity and selectivity towards molecular targets such as enzymes and receptors. This property is crucial for its potential applications in medicinal chemistry.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including anti-inflammatory and antimicrobial effects. For instance, studies have shown that derivatives of piperidine can reduce inflammatory markers in activated macrophages, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Anti-inflammatory Activity : A study assessed the anti-inflammatory properties of piperidine derivatives, including those structurally related to this compound. The compounds demonstrated significant reductions in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of piperidine derivatives against pathogenic strains such as Escherichia coli. Results indicated that certain derivatives exhibited notable antimicrobial properties, which may be attributed to their structural features, including halogen substitutions .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, typically involving iodination reactions with suitable oxidizing agents. Its applications extend into various fields:

  • Medicinal Chemistry : As an intermediate for synthesizing drugs targeting neurological disorders.
  • Organic Synthesis : Used as a building block for complex organic molecules.
  • Industrial Applications : Utilized in developing specialty chemicals and materials due to its unique chemical properties.

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